(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol is a synthetic small molecule investigated for its potential therapeutic applications, particularly in the context of glioblastoma treatment. [] This compound belongs to the quinoline methanol chemical class and induces cell death in glioblastoma cells through a process called catastrophic vacuolization. []
Vacquinol-1 contains two adjacent stereogenic centers, resulting in four distinct stereoisomers. [] This stereochemical complexity influences both the pharmacokinetic and pharmacodynamic properties of the compound. [] Further research focusing on the isolation and characterization of individual isomers has revealed stereospecific features related to their behavior within biological systems. []
Vacquinol-1 targets glioblastoma cells and induces cell death primarily through catastrophic vacuolization. [] This process involves the formation of large vacuoles within the cells, leading to their destruction. The exact molecular mechanisms underlying this effect require further investigation to fully elucidate the interactions between Vacquinol-1 and cellular components.
The primary application of Vacquinol-1, as explored in the provided literature, is its potential as an experimental therapeutic for glioblastoma. [] This aggressive form of brain cancer currently lacks effective treatment options, highlighting the need for novel therapeutic strategies. Vacquinol-1's ability to induce cell death in glioblastoma cells through catastrophic vacuolization makes it a promising candidate for further preclinical and potentially clinical development.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: